2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to introduce the phenyl, pyrimidinyl, and piperidinyl groups. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The phenyl, pyrimidinyl, and piperidinyl groups could all contribute to its three-dimensional shape and the way it interacts with other molecules. Detailed structural analysis would require more specific data, such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The phenyl, pyrimidinyl, and piperidinyl groups could all potentially participate in reactions. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the phenyl ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrimidine and piperidine rings might make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties :
- Acetamidine hydrochloride and p-aminobenzamidine dihydrochloride interact with 3-ferrocenylmethylidene-2,4-pentanedione to form mixtures of pyrimidine and piperidone derivatives. These compounds show potential for the development of polymeric coordination complexes and have been studied for their structural properties using techniques like IR, NMR spectroscopy, mass spectrometry, and elemental analysis (Klimova et al., 2013).
Biological Activities :
- Research into novel pyrimidine derivatives has shown that some compounds exhibit significant analgesic activity without ulcerogenic effects. This was demonstrated through in vivo analgesic activity screening using models like acetic acid-induced writhing (Chaudhary et al., 2012).
- Certain piperidine containing pyrimidine imines have been synthesized and demonstrated antibacterial activity. These compounds have potential applications in the development of new antibacterial agents (Merugu, Ramesh, Sreenivasulu, 2010).
- Pyrimidylpiperazine derivatives have been identified as dual cytokine regulators of tumor necrosis factor-alpha and interleukin-10. These compounds show promise in the treatment of conditions like septic shock, rheumatoid arthritis, and Crohn's diseases (Fukuda et al., 2000).
Pharmacological Applications :
- A study on 2-aminopyrimidines as histamine H3 receptor ligands revealed that these compounds could be potential candidates for developing drugs targeting the histamine H3 receptor, which is involved in various physiological processes (Sadek et al., 2014).
Application in Imaging and Diagnostics :
- A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds like DPA-714, have been identified as selective ligands for the translocator protein (18 kDa) and are being used in imaging studies such as positron emission tomography (Dollé et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial use, future research might focus on optimizing its synthesis and studying its properties under various conditions .
Properties
IUPAC Name |
2-phenyl-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(11-14-7-3-1-4-8-14)20-15-12-16(19-13-18-15)21-9-5-2-6-10-21/h1,3-4,7-8,12-13H,2,5-6,9-11H2,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYNPMQOUPGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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